molecular formula C8H6N4S B13963648 2h-[1,2,4,6]Thiatriazino[2,3-a]benzimidazole CAS No. 88730-89-6

2h-[1,2,4,6]Thiatriazino[2,3-a]benzimidazole

Katalognummer: B13963648
CAS-Nummer: 88730-89-6
Molekulargewicht: 190.23 g/mol
InChI-Schlüssel: DAIHBUXVNHVICF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-[1,2,4,6]Thiatriazino[2,3-a]benzimidazole is a heterocyclic compound that contains nitrogen, sulfur, and carbon atoms in its structure. This compound is part of the benzimidazole family, which is known for its diverse pharmacological activities and applications in various fields such as medicine, agriculture, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-[1,2,4,6]Thiatriazino[2,3-a]benzimidazole typically involves the cyclization of benzimidazole derivatives with appropriate sulfur-containing reagents. One common method involves the reaction of benzimidazole-2-thione with alkylating agents, leading to the formation of the thiatriazino ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions

2H-[1,2,4,6]Thiatriazino[2,3-a]benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2H-[1,2,4,6]Thiatriazino[2,3-a]benzimidazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2H-[1,2,4,6]Thiatriazino[2,3-a]benzimidazole involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2H-[1,2,4,6]Thiatriazino[2,3-a]benzimidazole is unique due to its fused ring structure that combines the properties of benzimidazole and thiatriazine. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

88730-89-6

Molekularformel

C8H6N4S

Molekulargewicht

190.23 g/mol

IUPAC-Name

2H-[1,2,4,6]thiatriazino[2,3-a]benzimidazole

InChI

InChI=1S/C8H6N4S/c1-2-4-7-6(3-1)11-8-9-5-10-13-12(7)8/h1-5H,(H,9,10,11)

InChI-Schlüssel

DAIHBUXVNHVICF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=C3N2SNC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.